molecular formula C25H21BrF3KN4O4S B128936 Saprisartan potassium CAS No. 146613-90-3

Saprisartan potassium

Cat. No. B128936
M. Wt: 649.5 g/mol
InChI Key: IASZJGRIPLTJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saprisartan potassium is a novel angiotensin II receptor antagonist that has been developed for the treatment of hypertension and other cardiovascular diseases. It is a prodrug of saprisartan, which is converted to the active form in the liver. Saprisartan potassium has been shown to be effective in reducing blood pressure and improving cardiovascular outcomes in clinical trials.

Mechanism Of Action

Saprisartan potassium works by blocking the binding of angiotensin II to its receptor, thereby preventing its vasoconstrictor and pro-inflammatory effects. This leads to vasodilation, decreased blood pressure, and improved vascular function. Saprisartan potassium also inhibits the production of aldosterone, a hormone that promotes sodium and water retention, which further contributes to its antihypertensive effects.

Biochemical And Physiological Effects

Saprisartan potassium has been shown to have a number of biochemical and physiological effects in addition to its antihypertensive effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce the risk of cardiovascular events such as stroke and myocardial infarction. It has also been shown to have beneficial effects on renal function, reducing proteinuria and improving glomerular filtration rate.

Advantages And Limitations For Lab Experiments

One of the advantages of saprisartan potassium for lab experiments is its high selectivity for angiotensin II type 1 receptors, which makes it a useful tool for studying the role of these receptors in cardiovascular and renal physiology. However, one limitation of saprisartan potassium is its relatively low aqueous solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on saprisartan potassium. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential benefits in other disease states such as diabetes, heart failure, and chronic kidney disease. Finally, there is ongoing research into the underlying mechanisms of its antihypertensive and cardiovascular protective effects, which may lead to the development of new therapies for these conditions.

Synthesis Methods

The synthesis of saprisartan potassium involves the reaction of saprisartan with potassium hydroxide in anhydrous ethanol. The product is then purified by recrystallization to obtain saprisartan potassium as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

Saprisartan potassium has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension and other cardiovascular diseases. In vitro studies have shown that saprisartan potassium has a high affinity for angiotensin II type 1 receptors and effectively blocks the vasoconstrictor and pro-inflammatory effects of angiotensin II. In vivo studies have demonstrated that saprisartan potassium reduces blood pressure and improves vascular function in animal models of hypertension.

properties

CAS RN

146613-90-3

Product Name

Saprisartan potassium

Molecular Formula

C25H21BrF3KN4O4S

Molecular Weight

649.5 g/mol

IUPAC Name

potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1

InChI Key

IASZJGRIPLTJMA-UHFFFAOYSA-N

Isomeric SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+]

SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+]

Canonical SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+]

Other CAS RN

146613-90-3

synonyms

GR 138950
GR-138950
GR138950
GR138950C
sapri-sartan potassium
saprisartan potassium

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.